3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the benzothieno-pyrimidinone class, a scaffold known for its pharmacological relevance in antimicrobial, anticancer, and anti-inflammatory applications . Its structure comprises:
- A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core, which provides rigidity and π-conjugation for target binding.
- A 4-bromophenyl group at position 3, contributing steric bulk and electron-withdrawing properties.
Properties
Molecular Formula |
C23H18BrFN2OS2 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18BrFN2OS2/c24-15-7-11-17(12-8-15)27-22(28)20-18-3-1-2-4-19(18)30-21(20)26-23(27)29-13-14-5-9-16(25)10-6-14/h5-12H,1-4,13H2 |
InChI Key |
YGWZTZZRYQPYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the benzothienopyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a bromine source reacts with the benzothienopyrimidine intermediate.
Attachment of the Fluorobenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction to attach the fluorobenzylsulfanyl group to the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and fluorobenzylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine
In the field of biology and medicine, 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzylsulfanyl groups may play a crucial role in binding to these targets, modulating their activity. The tetrahydrobenzothienopyrimidinone core provides a stable framework for these interactions, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Antimicrobial Activity
- 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-... : Exhibited MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .
- 3-Amino-2-sulfanyl derivatives: Showed 85% inhibition of Candida albicans at 50 µg/mL, attributed to the sulfanyl group’s nucleophilic reactivity .
- Thiadiazoloquinazoline analogs: Demonstrated broad-spectrum activity (MIC: 6.25–50 µg/mL) due to synergistic effects of the thieno-pyrimidinone core and aryl substituents .
Anticancer Potential
- Pyrimidine derivatives with 4-methoxyphenyl groups inhibited lung cancer (HOP-92) cell growth by 70% at 10 µM, linked to π-π stacking interactions .
- 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-...: Suppressed breast cancer proliferation (IC₅₀: 8.2 µM) via EGFR kinase inhibition .
Crystallographic and Conformational Insights
- 2-(4-Bromophenoxy)-3-isopropyl-...: Adopts a planar conformation (monoclinic P2₁ space group) with intermolecular C–H···O hydrogen bonding, stabilizing the crystal lattice .
- Van der Waals interactions : Methyl or halogen substituents increase molecular packing efficiency, as seen in analogs with β = 115.54° (unit cell angle) .
Biological Activity
The compound 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , also referred to as BPOET, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive review of its biological activity based on available research findings.
- Molecular Formula : C25H21BrN2O3S2
- Molecular Weight : 541.5 g/mol
- IUPAC Name : 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
Antiviral Activity
Research has indicated that derivatives of BPOET exhibit promising antiviral properties. Specifically, compounds related to BPOET have shown activity against the H5N1 avian influenza virus. In studies conducted on Madin-Darby canine kidney cells, several derivatives were evaluated for their effectiveness in inhibiting viral replication. The results demonstrated significant antiviral activity with determined EC50 and LD50 values confirming their potential as antiviral agents .
One of the key mechanisms through which BPOET exerts its biological effects is by stimulating the resuscitation of persister cells in Escherichia coli. This is achieved through the activation of ribosomes via the 23S rRNA pseudouridine synthase RluD. The activation leads to increased ribosomal activity, which is crucial for the resuscitation of dormant bacterial cells that are resistant to antibiotics .
Antimicrobial Properties
BPOET has also been evaluated for its antimicrobial properties. Studies have shown that it can effectively resuscitate persister cells that are typically dormant and resistant to treatment. The compound's ability to enhance ribosomal function may be linked to its potential as a novel antimicrobial agent .
Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of BPOET derivatives against H5N1, multiple compounds were synthesized and tested. The most effective derivatives were identified based on their EC50 values, demonstrating significant inhibition of viral replication .
Study 2: Persister Cell Resuscitation
Another pivotal study screened over 10,000 compounds for their ability to stimulate E. coli persister cell resuscitation. BPOET was identified as a leading candidate due to its interaction with RluD, enhancing ribosomal activity and facilitating the awakening of persister cells .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
